
1-Bromo-3-nitro-2-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-3-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3NO3. It has a molecular weight of 286 . The compound is known for its purity, which is approximately 98% .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3BrF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.462 (lit.), a density of 1.62 g/mL at 25 °C (lit.), and a molecular weight of 286 .Scientific Research Applications
Aryne Route to Naphthalenes
Research by Schlosser and Castagnetti (2001) explored the treatment of 1-bromo-3-(trifluoromethoxy)benzene, among other compounds, to generate arynes. These arynes were used to produce naphthalenes and naphthols, highlighting the compound's role in complex organic syntheses (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) utilized 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a starting material in organometallic synthesis. This study underscores the significance of bromo-nitro-trifluoromethoxy benzene derivatives in the field of organometallic chemistry (Porwisiak & Schlosser, 1996).
Formation of Organofluorine Compounds
Castagnetti and Schlosser (2001) demonstrated the use of (trifluoromethoxy)benzene derivatives, including bromo variants, to access a variety of new organofluorine compounds. This study highlights the compound's utility in expanding the range of accessible organofluorine structures (Castagnetti & Schlosser, 2001).
Conformational Analysis
Chachkov et al. (2008) conducted a conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes. This research provides insight into the structural behavior of such compounds in different solvents, contributing to our understanding of their chemical properties (Chachkov et al., 2008).
Vicarious Nucleophilic Substitution Reactions
Beier, Pastýříková, and Iakobson (2011) explored vicarious nucleophilic substitutions (VNS) using nitro(pentafluorosulfanyl)benzenes, related to 1-bromo-3-nitro-2-(trifluoromethoxy)benzene. This study underscores the compound's potential in nucleophilic substitution reactions, facilitating the formation of various substituted benzenes (Beier, Pastýříková, & Iakobson, 2011).
Mechanism of Action
Mode of Action
It’s known that this compound can undergo a diels-alder reaction with lithium diisopropylamide (lda) in thf and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.
Properties
IUPAC Name |
1-bromo-3-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZYANPLPDFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)

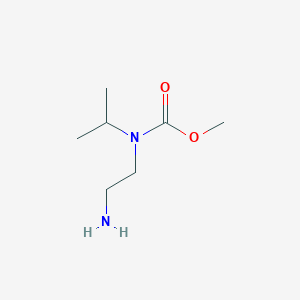
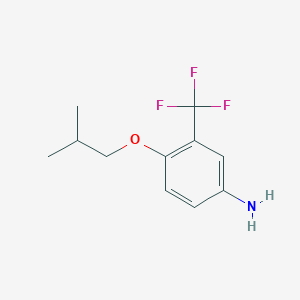
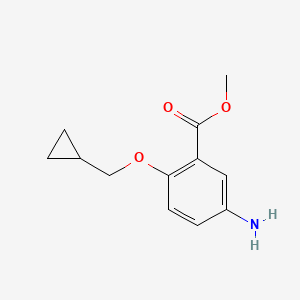
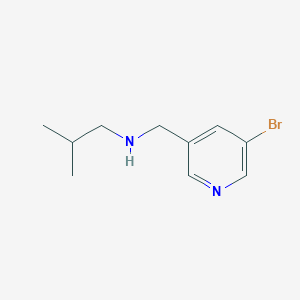



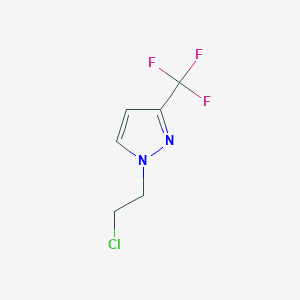
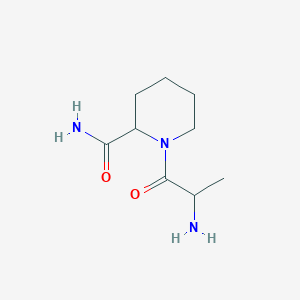


![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
